molecular formula C5H6IN3O2 B10907456 1-Ethyl-5-iodo-3-nitro-1H-pyrazole

1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Cat. No.: B10907456
M. Wt: 267.02 g/mol
InChI Key: PMXTYHZMJNOQJP-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodo-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of iodine and nitro groups in its structure makes it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-iodo-3-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylhydrazine with 3-iodo-2-nitropropene. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatographic techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF (Dimethylformamide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-iodo-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H6IN3O2

Molecular Weight

267.02 g/mol

IUPAC Name

1-ethyl-5-iodo-3-nitropyrazole

InChI

InChI=1S/C5H6IN3O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2H2,1H3

InChI Key

PMXTYHZMJNOQJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])I

Origin of Product

United States

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